

A Comparative Crystallographic Analysis of Substituted Pyrazole Derivatives

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Compound of Interest

Compound Name: **4-iodo-3-nitro-1H-pyrazole**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of select pyrazole derivatives, offering insights into their solid-state structures and the influence of substituents on their molecular conformation and crystal packing. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.^[1]

While a specific crystal structure for a **4-iodo-3-nitro-1H-pyrazole** derivative is not publicly available, this guide draws comparisons from crystallographic studies of closely related halogenated and nitro-substituted pyrazoles to infer potential structural features.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for several pyrazole derivatives, providing a basis for structural comparison. The inclusion of various substituents allows for an examination of their effects on the crystal lattice.

Table 1: Crystallographic Data for 4-Halogenated-1H-Pyrazoles

Parameter	4-Fluoro-1H-pyrazole	4-Chloro-1H-pyrazole	4-Bromo-1H-pyrazole	4-Iodo-1H-pyrazole
Chemical Formula	C ₃ H ₃ FN ₂	C ₃ H ₃ CIN ₂	C ₃ H ₃ BrN ₂	C ₃ H ₃ IN ₂
Crystal System	Monoclinic	Orthorhombic	Orthorhombic	Tetragonal
Space Group	P2 ₁ /c	Pnma	Pnma	I4 ₁ /a
Supramolecular Motif	Catemer	Trimer	Trimer	Catemer
Reference	[2][3]	[2][3]	[2][3]	[2][3]

Table 2: Crystallographic Data for Other Substituted Pyrazole Derivatives

Parameter	4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate	(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one	1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Chemical Formula	C ₄ H ₂ BrN ₃ O ₄ ·H ₂ O	C ₂₅ H ₂₃ N ₃ O	C ₁₇ H ₁₄ ClFN ₂ O
Crystal System	Monoclinic	Monoclinic	-
Space Group	P2 ₁ /c	P2 ₁ /n	-
Reference	[4]	[1]	[5][6]

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.[1]

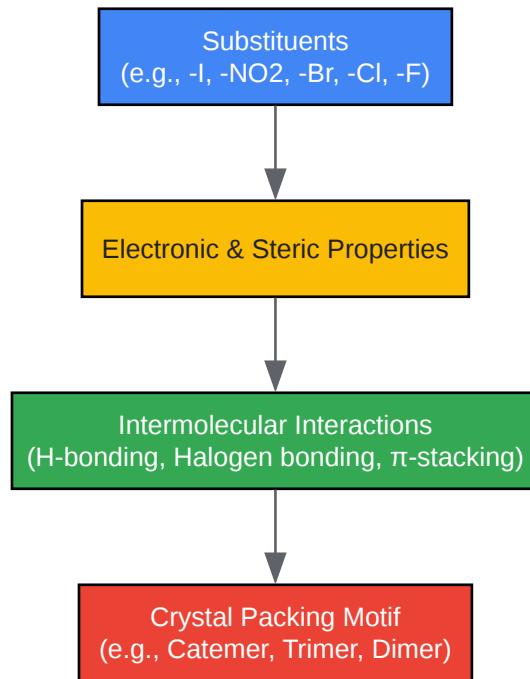
Single-Crystal X-ray Diffraction Protocol

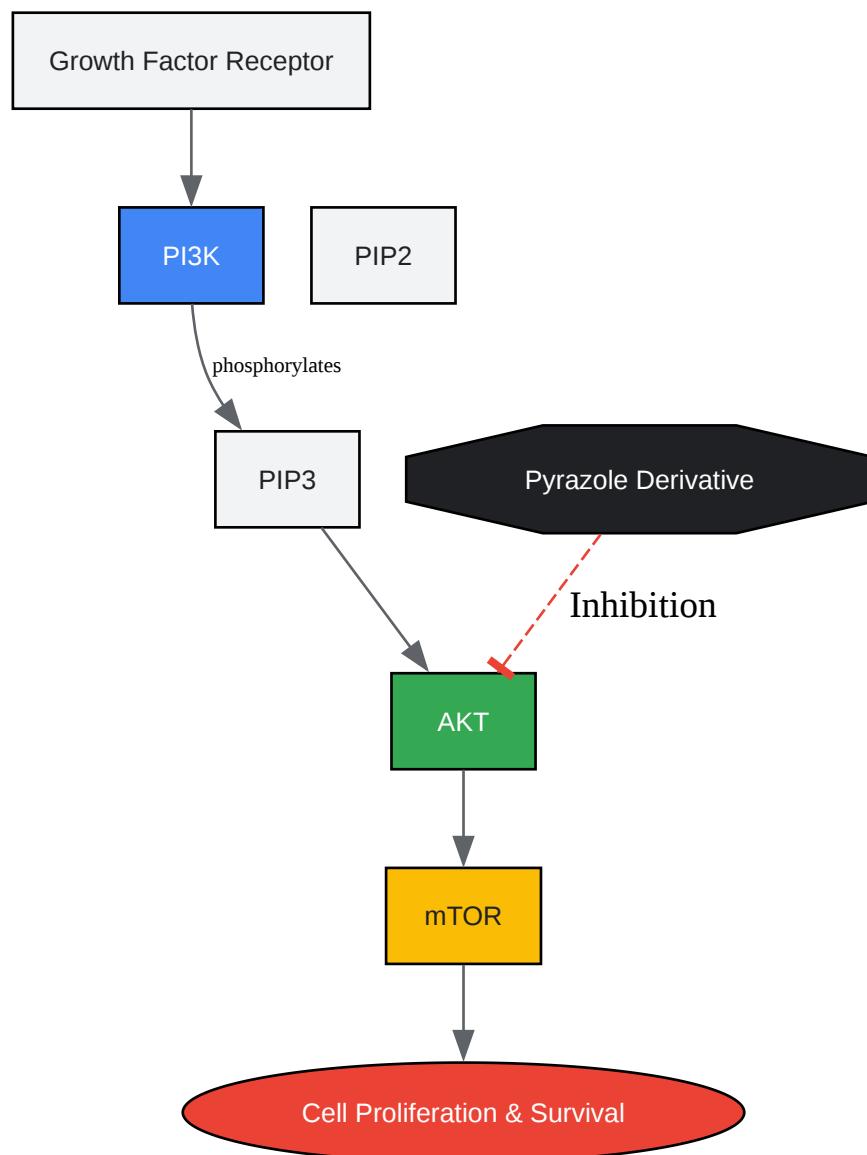
- Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.[1]
- Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[1]
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.[1]
- Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.[1]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of pyrazole derivatives.





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